2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyethyl group, and a methyl group attached to a pyrimidine ring. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent functionalization to introduce the hydroxyethyl group. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-carboxyethyl-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one.
Reduction: Formation of 2-amino-5-(2-aminoethyl)-6-methyl-1H-pyrimidin-4-one.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituents used.
Scientific Research Applications
2-amino-5-(2-hydroxy
Properties
IUPAC Name |
2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFZYFYTJJGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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